

# Application Notes and Protocols for Optimal Augmentin Concentration in Bacterial Selection

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## Compound of Interest

Compound Name: Augpenin

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These application notes provide a detailed guide to determining and utilizing the optimal concentration of Augmentin (amoxicillin/clavulanate) for the in vitro selection of bacteria, particularly *Escherichia coli*, following transformation procedures.

## Introduction

Augmentin is a combination antibiotic composed of amoxicillin, a  $\beta$ -lactam antibiotic, and clavulanic acid, a  $\beta$ -lactamase inhibitor. Amoxicillin functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.<sup>[1][2][3]</sup> However, its efficacy is compromised by  $\beta$ -lactamase enzymes, which are produced by many bacteria and hydrolyze the  $\beta$ -lactam ring of amoxicillin, rendering it inactive.<sup>[2][4]</sup> Clavulanic acid irreversibly binds to and inactivates many of these  $\beta$ -lactamases, thereby protecting amoxicillin from degradation and extending its antibacterial spectrum to include  $\beta$ -lactamase-producing strains.<sup>[4][5]</sup>

In molecular biology, ampicillin (a close relative of amoxicillin) is a widely used selective agent to isolate bacteria that have been successfully transformed with a plasmid carrying a  $\beta$ -lactamase gene (e.g., bla TEM-1) as a selectable marker. The standard concentration for ampicillin selection is 100  $\mu$ g/mL. However, for strains expressing high levels of  $\beta$ -lactamase or for specific research applications, optimizing the selective pressure using a combination of amoxicillin and a  $\beta$ -lactamase inhibitor like clavulanic acid can be advantageous.

## Data Presentation: Minimal Inhibitory Concentrations (MIC) of Amoxicillin/Clavulanic Acid

The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[6] Understanding the MIC of Augmentin against various bacterial strains is crucial for determining an appropriate selective concentration. The following tables summarize published MIC data for amoxicillin/clavulanic acid against E. coli. The concentrations are typically expressed as a ratio of amoxicillin to clavulanic acid.

Table 1: MIC of Amoxicillin/Clavulanic Acid against E. coli Strains

Bacterial Strain	$\beta$ -Lactamase Production	Amoxicillin/Clavulanic Acid MIC ( $\mu\text{g/mL}$ )	Reference
E. coli ATCC 25922	Non-producer	2/1 - 8/4	[7]
E. coli ATCC 35218	$\beta$ -Lactamase producer	4/2 - 16/8	[7]
TEM-1-producing E. coli	Producer	MIC of amoxicillin significantly reduced in the presence of 0.5-8 $\mu\text{g/mL}$ clavulanic acid	[1]
Amoxicillin-susceptible E. coli	Non-producer	8/4	[8]
Intermediately resistant E. coli	Producer	16/8	[8]
Resistant E. coli	High-level producer	32/16, 64/32	[8]
ESBL-producing E. coli	Producer	0.5 - 8	[9]

Note: The ratio of amoxicillin to clavulanic acid can vary in these studies. A common testing ratio is 2:1.

## Experimental Protocols

### Protocol 1: Preparation of Augmentin Stock Solution and Selection Plates

This protocol describes the preparation of a stock solution of amoxicillin and clavulanic acid and its incorporation into Luria-Bertani (LB) agar plates for bacterial selection.

Materials:

- Amoxicillin sodium salt powder
- Clavulanic acid potassium salt powder
- Nuclease-free water
- 0.22 µm sterile filter
- LB agar powder
- Autoclave
- Sterile petri dishes
- 50-55°C water bath

Procedure:

- Preparation of Amoxicillin Stock Solution (100 mg/mL):
  - Dissolve 1 g of amoxicillin sodium salt in 10 mL of nuclease-free water.
  - Sterilize the solution by passing it through a 0.22 µm sterile filter.
  - Aliquot into sterile microcentrifuge tubes and store at -20°C.

- Preparation of Clavulanic Acid Stock Solution (e.g., 10 mg/mL):
  - Dissolve 100 mg of clavulanic acid potassium salt in 10 mL of nuclease-free water.
  - Sterilize the solution by passing it through a 0.22  $\mu$ m sterile filter.
  - Aliquot into sterile microcentrifuge tubes and store at -20°C.
- Preparation of LB Agar:
  - Prepare LB agar according to the manufacturer's instructions (typically 40 g of LB agar powder per 1 L of water).
  - Autoclave for 20 minutes at 121°C.
  - Allow the autoclaved LB agar to cool to 50-55°C in a water bath. Holding the bottle with a bare hand should be possible.
- Addition of Antibiotics to LB Agar:
  - To the cooled LB agar, add the amoxicillin and clavulanic acid stock solutions to achieve the desired final concentration. For an initial starting point, a final concentration of 100  $\mu$ g/mL amoxicillin and 5  $\mu$ g/mL clavulanic acid (a 20:1 ratio) is recommended.
  - For 1 L of LB agar, add 1 mL of the 100 mg/mL amoxicillin stock solution and 0.5 mL of the 10 mg/mL clavulanic acid stock solution.
  - Swirl the flask gently to ensure even distribution of the antibiotics.
- Pouring Selection Plates:
  - Pour approximately 20-25 mL of the antibiotic-containing LB agar into sterile petri dishes.
  - Allow the plates to solidify at room temperature.
  - Store the plates at 4°C, protected from light. Plates are best used within 1-2 weeks.

## Protocol 2: Determining the Optimal Augmentin Concentration via a Kill Curve

A kill curve is an essential experiment to determine the minimum concentration of a selective agent required to kill non-transformed cells. This ensures effective selection without inhibiting the growth of successfully transformed cells.

### Materials:

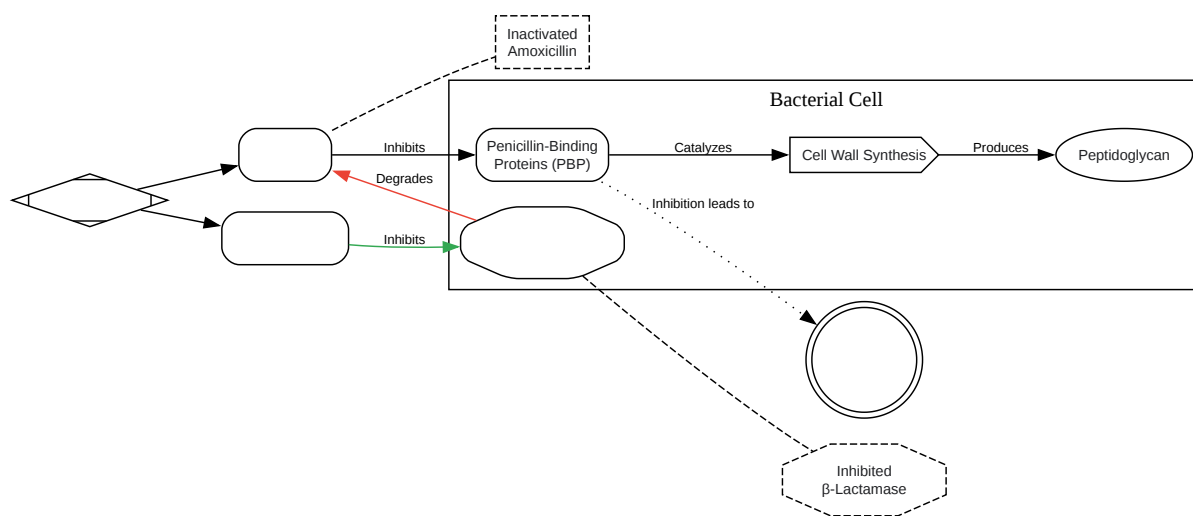
- Competent bacterial cells (the same strain to be used for transformation)
- LB broth
- Augmentin stock solutions (amoxicillin and clavulanic acid)
- 96-well microtiter plate or culture tubes
- Incubator (37°C) with shaking capabilities
- Spectrophotometer (for measuring OD600)

### Procedure:

- Prepare a range of Augmentin concentrations:
  - In a 96-well plate or a series of culture tubes, prepare a serial dilution of Augmentin in LB broth. It is recommended to test a range of amoxicillin concentrations from 0 to 200 µg/mL, while keeping the clavulanic acid concentration constant (e.g., at 2.5, 5, or 10 µg/mL) to determine the optimal ratio. A common starting ratio for testing is 2:1 or 4:1 (amoxicillin:clavulanic acid).
- Inoculate with bacteria:
  - Inoculate each well or tube with a low density of non-transformed competent cells (e.g., a 1:1000 dilution of an overnight culture). Include a control well with no antibiotic.
- Incubate:

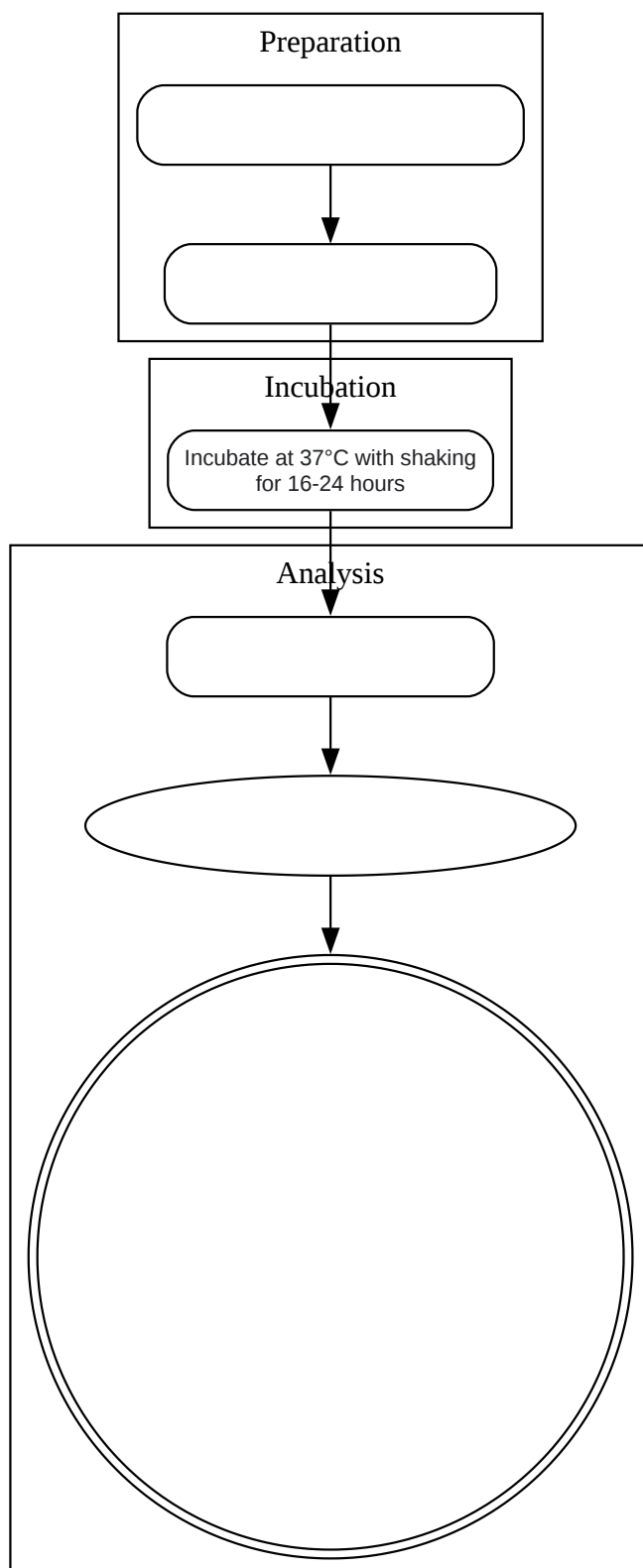
- Incubate the plate or tubes at 37°C with shaking for 16-24 hours.
- Determine the Minimal Inhibitory Concentration (MIC):
  - After incubation, visually inspect the wells or tubes for turbidity (bacterial growth). The lowest concentration of Augmentin that prevents visible growth is the MIC.
  - Alternatively, measure the optical density at 600 nm (OD600) of each well using a plate reader.
- Select the optimal concentration:
  - The optimal concentration for selection is typically at or slightly above the determined MIC for the non-transformed host strain. This ensures that all non-transformed cells are killed. For plasmid selection, a concentration 2-5 times the MIC is often used to provide stringent selection.

## Visualizations



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Caption: Mechanism of action of Augmentin.



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Caption: Workflow for determining optimal Augmentin concentration.



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